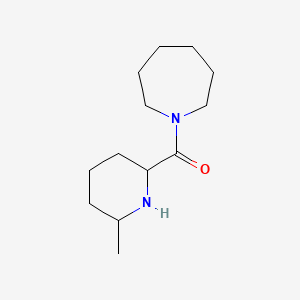![molecular formula C10H11ClN2S B11883793 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an isobutyl group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and isobutyl bromide.
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is formed through a cyclization reaction involving 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chlorination of the thieno[2,3-d]pyrimidine core is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position.
Introduction of Isobutyl Group: The isobutyl group is introduced through an alkylation reaction using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency.
Purification: Using techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Safety and Environmental Considerations: Implementing safety measures and environmentally friendly practices to minimize waste and hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield the corresponding thienopyrimidine alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It is used in chemical biology to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, such as kinase pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 4-chloro-5-methylthieno[2,3-d]pyrimidine and 4-chloro-5-ethylthieno[2,3-d]pyrimidine share a similar core structure but differ in their substituents.
Pyrazolopyrimidine Derivatives: These compounds have a pyrazole ring fused to the pyrimidine core and exhibit similar biological activities.
Uniqueness
Structural Features: The presence of the isobutyl group at the 5th position and the chlorine atom at the 4th position makes 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine unique.
Biological Activity: Its specific substituents contribute to its distinct biological activity profile, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C10H11ClN2S |
|---|---|
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
4-chloro-5-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)3-7-4-14-10-8(7)9(11)12-5-13-10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DKUQFRZCIDTYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CSC2=C1C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)






![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)

![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)
![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
